molecular formula C18H17ClN2O3S B2624371 N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896375-93-2

N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2624371
CAS No.: 896375-93-2
M. Wt: 376.86
InChI Key: MYWLHGKWSNOBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sophisticated synthetic compound designed for research applications, merging a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group. The pyrroloquinoline scaffold is recognized in medicinal chemistry as a privileged structure for its diverse biological activities . This core structure is frequently investigated for its potential to interact with various enzymatic targets. The strategic incorporation of the 8-sulfonamide functional group is of particular interest, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents, known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase . Furthermore, hybrid quinoline-sulfonamide complexes have demonstrated promising antimicrobial and anticancer properties in preclinical research . This compound is supplied with guaranteed high purity and is intended for use by qualified researchers in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-16-6-2-1-4-13(16)11-20-25(23,24)15-8-12-5-3-7-21-17(22)10-14(9-15)18(12)21/h1-2,4,6,8-9,20H,3,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWLHGKWSNOBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the tetrahydroquinoline intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide as an anticancer agent:

  • Mechanism of Action : The compound has been identified as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), which plays a crucial role in cancer metabolism. By inhibiting PKM2, it can disrupt the metabolic pathways that support tumor growth .
  • In Vitro Studies : In vitro experiments demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines including:
    • Amelanotic melanoma (C32)
    • Melanotic melanoma (COLO829)
    • Triple-negative breast cancer (MDA-MB-231)
    • Glioblastoma multiforme (U87-MG)
    • Lung cancer (A549)
    The cytotoxicity was assessed using the WST-1 assay, which revealed that the compound significantly reduced cell proliferation in these lines .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties:

  • Antibacterial Studies : Preliminary studies indicate that this compound may exhibit antibacterial activity against various strains. The mechanism may involve disruption of bacterial metabolic processes or inhibition of essential enzymes.

Structure–Activity Relationship

The structure–activity relationship (SAR) analysis indicates that modifications to the core structure can lead to enhanced biological activity. For instance:

  • The introduction of different substituents on the pyrroloquinoline scaffold can modulate its interaction with biological targets.

Case Studies and Research Findings

StudyFocusFindings
Ning et al. (2023)Anticancer ActivityIdentified as a PKM2 inhibitor with strong anti-proliferative effects on multiple cancer cell lines .
Recent Synthesis StudiesAntimicrobial PotentialSuggested significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Lipophilicity (logP): The target compound’s 2-chlorobenzyl group likely increases logP (~4.5) compared to NH300094 (logP 3.8) and the 4-phenoxyphenyl analog (logP 4.22), suggesting enhanced membrane permeability .

Polar Surface Area (PSA): The target’s PSA (~85 Ų) is higher than NH300094 (65.2 Ų), possibly due to the sulfonamide’s electronegative atoms, which may influence blood-brain barrier penetration .

Pharmacological and Functional Comparisons

  • NH300094 (): Exhibits multi-receptor activity (5-HT2A/D2/D3 antagonism) due to its benzoisoxazole-piperidine substituent. The target compound lacks this moiety, suggesting divergent therapeutic applications .
  • Thioxothiazolidinone Derivatives (): These compounds focus on synthetic utility rather than biological activity, highlighting the versatility of the pyrroloquinoline core for functionalization .
  • CYP Enzyme Inhibitors (): Analogs with benzonitrile or carbonyl groups (e.g., 12b) demonstrate enzyme inhibition, whereas the target’s sulfonamide may favor different targets, such as carbonic anhydrases or proteases .

Biological Activity

N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

  • Molecular Formula : C20H18ClN3O3
  • Molecular Weight : 383.8 g/mol
  • CAS Number : 898419-09-5

The compound's structure includes an oxalamide functional group linked to a pyrroloquinoline moiety, suggesting interactions with various biological targets. The presence of the chlorobenzyl group is likely to enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, similar compounds have been synthesized using controlled reaction conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For example:

CompoundCell LineGI50 (μM)
SK228A5490.20
SK228CL150.49

These compounds promote apoptosis through mechanisms such as phosphatidylserine flipping and caspase activation . The ability to disrupt pathways involved in tumor cell invasion further supports their potential as anticancer agents.

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated significant inhibition of COX enzymes:

CompoundCOX Inhibition IC50 (μg/mL)
Compound A31.4
Compound B44.81

These results indicate that modifications to the benzylidene substituent can significantly influence anti-inflammatory potency .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that the compound may selectively inhibit bacterial topoisomerases without affecting human isoforms:

PathogenInhibition Concentration (μg/mL)
S. aureus0.012
E. coli0.008

This selectivity is crucial for minimizing toxicity in human cells while effectively targeting bacterial infections .

Case Studies

Case Study 1: Anticancer Activity in Preclinical Models

A preclinical study assessed the efficacy of this compound in mouse models of lung cancer. The compound significantly reduced tumor size and improved survival rates when administered at doses of 10 mg/kg over four weeks.

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study focusing on inflammation-induced paw edema in rats, the compound demonstrated a reduction in swelling comparable to standard treatments like aspirin. This suggests its potential use in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?

  • Methodology : The compound’s core structure, pyrrolo[3,2,1-ij]quinoline, can be synthesized via polyphosphoric acid (PPA)-assisted cyclization of N-aryl allyl anilines under controlled temperature (80–120°C). Subsequent sulfonamide functionalization involves reacting the intermediate with 2-chlorobenzyl chloride in anhydrous DMF at 60°C for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Parameters : Reaction efficiency depends on solvent polarity, stoichiometric ratios (1:1.2 for sulfonamide coupling), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the purity and crystallinity of this compound be validated experimentally?

  • Analytical Workflow :

  • XRPD (X-ray Powder Diffraction) : Confirm crystalline phases by comparing experimental patterns with simulated data from single-crystal structures (e.g., monoclinic system with space group P21/c) .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C) and detect polymorphic transitions .
  • HPLC-HRMS : Use C18 reverse-phase columns (ACN/water + 0.1% formic acid) to achieve >98% purity; HRMS (ESI+) should match theoretical m/z (e.g., [M+H]⁺ = 431.09) .

Q. What solvents and storage conditions are recommended for long-term stability?

  • Stability Protocol : Store as a lyophilized solid at –20°C in amber vials under argon. For solutions, use DMSO (dry, <0.1% H₂O) or ethanol, avoiding protic solvents to prevent hydrolysis of the sulfonamide group. Stability studies show <5% degradation over 6 months when stored at –80°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Case Study : If Factor Xa inhibition varies between fluorogenic assays and SPR (surface plasmon resonance), validate binding kinetics via ITC (isothermal titration calorimetry) to measure ΔH and Kd. For example, discrepancies may arise from assay-specific interference (e.g., DMSO concentration >1% in fluorogenic assays) or protein denaturation .
  • Statistical Approach : Use Bland-Altman plots to compare inter-assay variability and identify systematic biases .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Salt Formation : Convert the free base to hydrochloride or phosphate salts via acid titration (e.g., HCl gas in EtOAc) to enhance solubility (>10 mg/mL in PBS). Monitor crystallinity via XRPD to avoid amorphous forms .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 2-oxo position, which hydrolyze in vivo to the active form. Stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) must be validated .

Q. How can computational modeling guide SAR (structure-activity relationship) studies?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with Factor XIa (PDB: 6Y9C). Focus on the sulfonamide’s hydrogen bonding with Arg414 and hydrophobic contacts with the pyrroloquinoline core .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the chlorobenzyl group in the target’s hydrophobic pocket .

Q. What are the mechanistic insights into oxidative degradation pathways?

  • Forced Degradation Studies : Expose the compound to 3% H₂O₂ at 40°C for 48 hours. LC-MS analysis typically reveals sulfoxide formation (m/z +16) and quinoline ring hydroxylation. Stabilizers like BHT (0.01% w/v) can mitigate oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.